

# Application Note: Spectroscopic and Spectrometric Analysis of 1,4-Benzodioxan-6-ylacetic acid

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## Compound of Interest

Compound Name: 1,4-Benzodioxan-6-ylacetic acid

Cat. No.: B096903

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Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This document provides a detailed protocol for the analysis of **1,4-Benzodioxan-6-ylacetic acid** using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). It includes methodologies for sample preparation, data acquisition, and a comprehensive interpretation of the resulting spectra. The presented data is illustrative, based on expected values for the compound, and serves as a guide for researchers working with this and structurally related molecules.

## Introduction

**1,4-Benzodioxan-6-ylacetic acid** is a chemical compound of interest in medicinal chemistry and drug discovery due to its structural similarity to various biologically active molecules. Accurate structural elucidation and purity assessment are critical for its application in research and development. This application note outlines the standard procedures for obtaining and interpreting  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and ESI-MS data for **1,4-Benzodioxan-6-ylacetic acid**.

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### 2.1.1. Sample Preparation

- Accurately weigh approximately 5-10 mg of **1,4-Benzodioxan-6-ylacetic acid**.
- Dissolve the sample in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
- Transfer the solution to a 5 mm NMR tube.

#### 2.1.2. Data Acquisition

- Instrument: 500 MHz NMR Spectrometer

- <sup>1</sup>H NMR Parameters:

- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 3.28 s
- Spectral Width: 12 ppm

- <sup>13</sup>C NMR Parameters:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.09 s
- Spectral Width: 240 ppm

## Mass Spectrometry (MS)

### 2.2.1. Sample Preparation

- Prepare a 1 mg/mL stock solution of **1,4-Benzodioxan-6-ylacetic acid** in a suitable solvent (e.g., methanol or acetonitrile).
- Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.

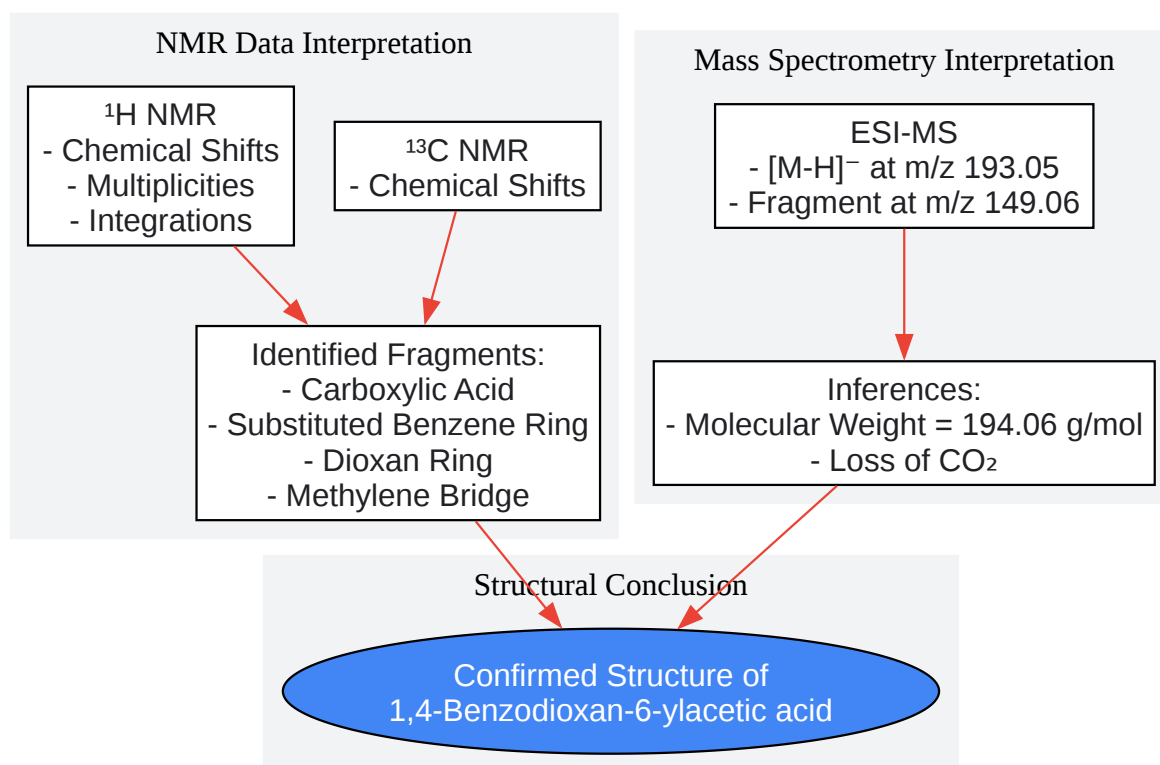
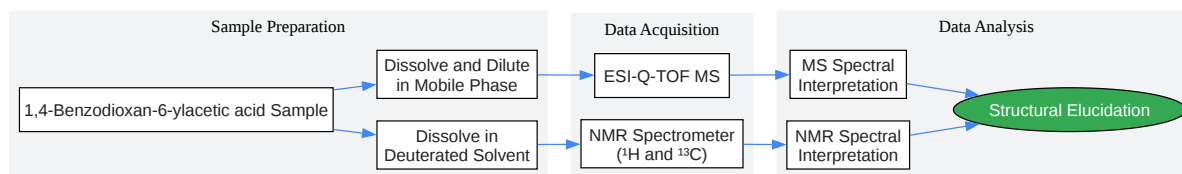
### 2.2.2. Data Acquisition

- Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
- Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Mass Range: 50-500 m/z

## Data Presentation and Interpretation

### NMR Data

The structure and numbering of **1,4-Benzodioxan-6-ylacetic acid** are shown below:



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